molecular formula C13H15ClN2O B12583800 3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one CAS No. 198141-11-6

3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one

Cat. No.: B12583800
CAS No.: 198141-11-6
M. Wt: 250.72 g/mol
InChI Key: WDWDZZSMOLCMEM-UHFFFAOYSA-N
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Description

3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one is a chemical compound that belongs to the class of heterocyclic compounds It features a cyclohexenone ring substituted with a 2-(2-chloropyridin-3-yl)ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic conjugate addition can lead to the formation of substituted cyclohexenone derivatives .

Scientific Research Applications

3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one is unique due to its specific structure, which combines a cyclohexenone ring with a 2-(2-chloropyridin-3-yl)ethylamino group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

198141-11-6

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

3-[2-(2-chloropyridin-3-yl)ethylamino]cyclohex-2-en-1-one

InChI

InChI=1S/C13H15ClN2O/c14-13-10(3-2-7-16-13)6-8-15-11-4-1-5-12(17)9-11/h2-3,7,9,15H,1,4-6,8H2

InChI Key

WDWDZZSMOLCMEM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NCCC2=C(N=CC=C2)Cl

Origin of Product

United States

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